molecular formula C17H18N6O2S B6468775 2-(benzenesulfonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2640874-55-9

2-(benzenesulfonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6468775
CAS No.: 2640874-55-9
M. Wt: 370.4 g/mol
InChI Key: JBGTWHMBPTVMAY-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound featuring a fused bicyclic pyrrolo-pyrrole core (octahydropyrrolo[3,4-c]pyrrole) substituted with a benzenesulfonyl group at position 2 and a [1,2,4]triazolo[4,3-b]pyridazinyl moiety at position 3. This structure combines sulfonamide and triazolopyridazine functionalities, which are common in medicinal chemistry for targeting enzymes such as kinases or receptors due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

6-[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c24-26(25,15-4-2-1-3-5-15)22-10-13-8-21(9-14(13)11-22)17-7-6-16-19-18-12-23(16)20-17/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGTWHMBPTVMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Substituent Variations

The compound shares a core structure with several derivatives that differ in sulfonyl group substituents (Table 1).

Table 1: Comparison of Sulfonyl-Substituted Analogues

Compound Name Substituent on Sulfonyl Group Molecular Formula Molecular Weight Key Features
2-(Benzenesulfonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole Benzene C₂₁H₂₁N₆O₂S 429.50 Simplest sulfonyl substituent
BI99489 5-Fluoro-2-methoxybenzene C₁₈H₁₉FN₆O₃S 418.45 Fluorine and methoxy enhance lipophilicity
BI99895 4-Methoxy-2,5-dimethylbenzene C₂₀H₂₄N₆O₃S 428.51 Methoxy and methyl groups improve solubility
BI99723 3-Fluorophenylmethane C₂₀H₂₃FN₆O₂S 430.50 Fluorine increases metabolic stability
Key Observations:
  • Substituent Effects : The presence of fluorine (e.g., BI99489, BI99723) may enhance metabolic stability and membrane permeability due to its electron-withdrawing properties, whereas methoxy groups (e.g., BI99895) could improve aqueous solubility .
  • Molecular Weight : The target compound (429.50 g/mol) has a mid-range molecular weight compared to analogs (418–430 g/mol), suggesting balanced physicochemical properties.

Comparison with Carbonyl-Substituted Analogues

The compound BK58852 () replaces the sulfonyl group with a 3,3-difluorocyclobutanecarbonyl moiety, altering the electronic and steric profile:

Compound Name Linking Group Molecular Formula Molecular Weight Key Features
BK58852 3,3-Difluorocyclobutanecarbonyl C₁₆H₁₈F₂N₆O 348.35 Carbonyl group increases polarity; difluorocyclobutane adds rigidity
Key Observations:
  • Rigidity : The cyclobutane ring introduces conformational constraints, which could influence target binding specificity .

Heterocyclic Systems in Related Compounds

Compounds from and (e.g., triazolo-thiadiazinone derivatives) feature distinct heterocyclic cores (e.g., thiazolo[3,2-a]pyrimidine) but share triazolo motifs. These structures highlight the diversity of triazolo-containing compounds but are less relevant for direct comparison due to differing core scaffolds .

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